Asymmetric synthesis of polysubstituted methylenecyclobutanes via catalytic [2+2] cycloaddition reactions of N-allenamides†
Chemical Communications Pub Date: 2018-08-23 DOI: 10.1039/C8CC06416D
Abstract
A highly enantioselective [2+2] cycloaddition reaction of alkylidene malonates with the internal CC bond of N-allenamides was developed with a MgII/N,N′-dioxide complex as a catalyst. Various polysubstituted methylenecyclobutanes were afforded in good yields (up to 99%) and excellent enantioselectivities (up to 96% ee) under mild conditions. The utility of the donor–acceptor cyclobutane product was demonstrated as a masked 1,4-dipole in the formal [4+2] annulation reaction with a silyl enol ether.
![Graphical abstract: Asymmetric synthesis of polysubstituted methylenecyclobutanes via catalytic [2+2] cycloaddition reactions of N-allenamides](http://scimg.chem960.com/usr/1/C8CC06416D.jpg)
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